molecular formula C9H10ClN3O B2677532 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride CAS No. 2260936-54-5

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride

Cat. No.: B2677532
CAS No.: 2260936-54-5
M. Wt: 211.65
InChI Key: QTLJIADKYUGZQV-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is a key chemical building block in medicinal chemistry, prized for its 1,2,4-oxadiazole heterocycle. This scaffold is recognized for its bioisosteric properties, serving as a stable and metabolically resistant surrogate for ester and amide functional groups, which can enhance the pharmacokinetic profiles of lead compounds . The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, found in commercially available drugs and natural products, and is associated with a wide spectrum of biological activities . These activities include acting as agonists for receptors like the metabotropic glutamate receptors (mGluR), which are targets for treating neurodegenerative disorders, and as inhibitors of enzymes such as glycogen synthase kinase-3 (GSK-3) . The aniline functional group provides a versatile handle for further synthetic modification, allowing researchers to conjugate the 1,2,4-oxadiazole unit to other pharmacophores and develop novel bioactive molecules . This makes this compound a valuable intermediate for constructing compounds for high-throughput screening and for programs targeting central nervous system (CNS) diseases, anticancer agents, and antimicrobial therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7;/h2-5H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLJIADKYUGZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride typically involves the reaction of 3-methyl-1,2,4-oxadiazole with aniline under specific conditions. One common method involves the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This makes the compound a valuable tool in studying molecular pathways and developing new drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents Key Differences Reference
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride C₉H₁₀ClN₃O - 3-Methyl oxadiazole
- Para-substituted aniline (NH₂)
- Hydrochloride salt
Reference compound
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride C₁₀H₁₂ClN₃O₂ - Methoxy linker between oxadiazole and aniline Increased steric bulk; altered solubility due to ether linkage
2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride C₁₀H₁₂ClN₃O - Methyl group at 2-position of aniline Ortho-substitution introduces steric hindrance, potentially reducing receptor binding
{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride C₁₀H₁₂ClN₃O - 4-Methylphenyl on oxadiazole
- Methylamine instead of aniline
Primary amine vs. aromatic amine; altered electronic properties
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride C₁₀H₁₂ClN₃O - Cyclopropyl substituent on oxadiazole Enhanced lipophilicity; potential metabolic stability improvement
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride C₁₀H₁₂ClN₃O - Phenylmethanamine backbone Non-aromatic amine; different pharmacokinetic profile

Physicochemical Properties

  • Lipophilicity : The methyl group on the oxadiazole ring (target compound) provides moderate lipophilicity (LogP ~1.2), whereas cyclopropyl substitution (e.g., C₁₀H₁₂ClN₃O) increases LogP to ~1.8, enhancing membrane permeability .
  • Solubility : The hydrochloride salt improves aqueous solubility compared to free bases. However, analogs with methoxy linkers (e.g., C₁₀H₁₂ClN₃O₂) show reduced solubility due to hydrophobic ether groups .
  • Stability : 1,2,4-Oxadiazoles are generally resistant to hydrolysis, but electron-withdrawing groups (e.g., trifluoromethyl in Compound 17 from ) further enhance metabolic stability .

Biological Activity

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1461709-33-0
  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 225.68 g/mol

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Oxadiazole Moiety : The 1,2,4-oxadiazole ring is known for its diverse pharmacological properties, including anti-bacterial and anti-cancer activities. Compounds containing this moiety have been shown to inhibit specific enzymes and disrupt cellular processes critical for pathogen survival and cancer cell proliferation .
  • Aniline Group : The aniline component contributes to the compound's ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For example:

  • A study demonstrated that similar oxadiazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

Cell LineIC50 (µM)Reference
MCF-70.65
HeLa2.41
PANC-1Varies

These studies indicate that compounds with the oxadiazole structure can induce apoptosis in cancer cells through various pathways.

Case Studies

  • Cytotoxicity against Leukemia Cells : A comparative study found that certain oxadiazole derivatives exhibited cytotoxic effects on human T acute lymphoblastic leukemia cell lines (CEM-C7), showing promising results in inducing cell death at sub-micromolar concentrations .
  • HDAC Inhibition : Another study explored the compound's role as a histone deacetylase (HDAC) inhibitor, which is crucial for cancer therapy. The findings indicated that derivatives similar to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline showed potent HDAC inhibitory activity with IC50 values in the low nanomolar range .

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride?

The compound is typically synthesized via two primary routes:

  • Amidoxime Route : Reacting 4-aminobenzoic acid with CDI (1,1'-carbonyldiimidazole) in DMF to activate the carboxylic acid, followed by acylation of tert-butylamidoxime. Cyclodehydration at 120°C for 4 hours yields the target compound with a 59% yield after purification .
  • 1,3-Dipolar Cycloaddition Route : Using tert-butyl nitrile oxide and 4-aminobenzonitrile in a one-pot reaction to form the oxadiazole ring . Both methods require optimization of solvent choice (e.g., DMF), temperature, and reagent stoichiometry.

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • X-ray Crystallography : Reveals two molecules in the asymmetric unit with interplanar angles of 22° and 9°, and hydrogen-bonded ribbons parallel to the a-axis .
  • Spectroscopy : 1^1H/13^13C NMR and IR validate functional groups (e.g., NH2_2, oxadiazole ring) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and O percentages .

Advanced Research Questions

Q. What challenges arise in the crystallization of this compound, and how are they addressed?

Crystallization challenges include:

  • Polymorphism : Two distinct molecular orientations in the asymmetric unit (22° and 9° interplanar angles) complicate crystal packing .
  • Hydrogen Bonding : Three NH groups participate in H-bonds, forming ribbons. Solvent selection (e.g., ethanol/water mixtures) and slow cooling improve crystal quality .

Q. How can reaction conditions be optimized for the amidoxime route synthesis?

Key optimizations include:

  • Temperature Control : Maintaining 120°C during cyclodehydration minimizes side reactions .
  • Reagent Equivalents : Using 1.1 equiv CDI ensures complete activation of 4-aminobenzoic acid .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) enhances yield and purity .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC : Monitors degradation under accelerated stability conditions (e.g., 40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for the hydrochloride salt form .
  • Mass Spectrometry : Confirms molecular ion peaks and detects impurities .

Q. How do hydrogen bonding interactions in the crystal lattice influence physicochemical properties?

The H-bonded ribbons (observed via X-ray) enhance:

  • Thermal Stability : Rigid lattice reduces molecular mobility, delaying decomposition .
  • Solubility : Polar interactions may improve aqueous solubility compared to non-H-bonded analogs .

Q. What methodological considerations apply when scaling up synthesis?

  • Solvent Volume : Maintain a 1:4 (v/w) solvent-to-substrate ratio to avoid viscosity issues .
  • Reaction Time : Extend heating duration proportionally (e.g., 4 hours for 1 g → 8 hours for 10 g) .
  • Safety Protocols : Handle CDI (a respiratory irritant) in fume hoods with PPE .

Q. How does the hydrochloride salt affect solubility and reactivity?

  • Solubility : The salt form increases polarity, enhancing solubility in polar solvents (e.g., water, methanol) compared to the free base .
  • Reactivity : The NH3+_3^+ group in the hydrochloride may participate in acid-base reactions, requiring pH control during coupling reactions .

Q. In medicinal chemistry, how is this compound utilized as a building block?

It serves as a precursor for:

  • Imidazo[1,2-a]pyrimidines : Synthesized via condensation with carboxamide intermediates, yielding compounds with hypnotic activity .
  • Bioactive Analogs : The oxadiazole ring enhances metabolic stability in drug candidates targeting enzymes or receptors .

Q. How do the amidoxime and cycloaddition routes compare in yield and scalability?

  • Amidoxime Route : Higher yield (59%) but requires toxic reagents (CDI) .
  • Cycloaddition Route : Lower purity due to byproducts (e.g., unreacted nitrile oxides) but avoids moisture-sensitive steps .
    Scalability favors the amidoxime route due to reproducible yields under controlled conditions .

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